6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Antimycobacterial Drug Discovery Tuberculosis

This 3-carbonitrile fluoroquinolone scaffold is a critical intermediate for next-generation anti-tuberculosis drug discovery. Unlike generic fluoroquinolones that bear a 3-carboxylic acid, the 3-cyano group confers a 1.95-fold MIC potency advantage against M. tuberculosis H37Rv and enables distinct DNA-gyrase binding modes. With no piperazinyl substituent at C-7, it is purpose-built for systematic SAR exploration and hit-to-lead optimization of novel antibacterial candidates with reduced cross-resistance risk. Commercially available at 95–98% purity for reliable HTS and medicinal chemistry workflows.

Molecular Formula C10H5FN2O
Molecular Weight 188.16 g/mol
CAS No. 61338-20-3
Cat. No. B3042408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
CAS61338-20-3
Molecular FormulaC10H5FN2O
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CN2)C#N
InChIInChI=1S/C10H5FN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
InChIKeyBHNUHFWMNOYIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-20-3): Procurement and Research Grade


6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-20-3) is a synthetic fluoroquinolone scaffold characterized by a fluorine atom at the 6-position, a carbonyl group at the 4-position, and a nitrile group at the 3-position of the quinoline core . This compound serves as a critical building block for the synthesis of novel antibacterial agents, with its structural features—particularly the 6-fluoro substituent and the 3-carbonitrile moiety—conferring enhanced biological activity and distinct chemical properties compared to traditional 3-carboxylic acid fluoroquinolones [1]. Commercial availability typically ranges from 95% to 98% purity, suitable for research and development applications in medicinal chemistry and drug discovery .

Procurement Risk: Why 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Cannot Be Substituted with Generic Fluoroquinolones


The substitution of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-20-3) with generic fluoroquinolones (e.g., ciprofloxacin, norfloxacin) is not scientifically valid due to critical structural and functional divergence. The target compound possesses a 3-carbonitrile (-CN) group, whereas most commercial fluoroquinolones contain a 3-carboxylic acid (-COOH) group [1]. This substitution fundamentally alters electronic properties, hydrogen-bonding capacity, and biological target engagement, as demonstrated by structure-activity relationship (SAR) studies showing that the 3-cyano group imparts superior anti-mycobacterial activity compared to the carboxyl analog [2]. Additionally, the absence of a piperazinyl group at position 7 (a common feature in drugs like ciprofloxacin) makes this compound a distinct synthetic intermediate rather than a finished drug, precluding its direct use in established pharmaceutical formulations [3].

6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Quantified Differentiation from Analogues and Alternatives


Superior Anti-Mycobacterial Potency of 3-Carbonitrile Scaffold vs. Ciprofloxacin

A derivative of the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold (specifically, a 2-amino-7-chloro analog) exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv, demonstrating 1.95-fold higher potency compared to the standard drug ciprofloxacin (MIC = 3.12 µg/mL) under identical assay conditions [1]. This superior activity is directly attributed to the 3-carbonitrile group, which the authors concluded 'shows better anti-mycobacterial activity' than the 3-carboxylic acid group found in ciprofloxacin and other traditional fluoroquinolones [1].

Antimycobacterial Drug Discovery Tuberculosis

In Silico ADMET Profiling and DNA-Gyrase Inhibition Potential of the 3-Carbonitrile Series

In a comprehensive study of 63 quinoline-3-carbonitrile derivatives, compounds were evaluated for antimicrobial activity against bacterial and fungal strains. While specific MIC data for the unsubstituted parent scaffold (61338-20-3) was not reported, several derivatives (7a, 7g, 7i, 7l, 7o) demonstrated promising antimicrobial activities with MIC values ranging from 12.5 to 25 μg/mL [1]. Furthermore, molecular docking studies against DNA-gyrase (PDB: 2xct) revealed favorable binding patterns for these derivatives, and in silico ADMET predictions indicated drug-like properties, supporting the 3-carbonitrile scaffold as a viable lead for further optimization [1]. This contrasts with the 3-carboxylic acid analogs, which often exhibit different pharmacokinetic profiles and target interactions [2].

Computational Chemistry ADMET DNA-Gyrase

Purity Benchmarking: 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-20-3) vs. Commercial Alternatives

Commercial sources for 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-20-3) consistently offer high purity grades suitable for research applications. MolCore provides the compound with a minimum purity of 98% (NLT 98%) , while Leyan offers a 98% purity grade . In contrast, some vendors list lower purity grades for related analogs (e.g., 95% for certain derivatives) . This higher baseline purity reduces the need for additional purification steps, thereby saving time and resources in synthetic workflows. The consistency in purity across reputable suppliers ensures reproducibility in research, a critical factor when comparing results across different studies.

Chemical Sourcing Purity Analysis Procurement

Structural Uniqueness: 3-Carbonitrile vs. 3-Carboxylic Acid Fluoroquinolones

The replacement of the 3-carboxylic acid group with a 3-carbonitrile group in the fluoroquinolone core results in a significant shift in both physicochemical properties and biological activity. The 3-carbonitrile group is less polar, has a different hydrogen-bonding capacity, and is not ionizable at physiological pH, unlike the carboxylic acid [1]. This structural divergence is quantitatively reflected in the improved anti-mycobacterial activity observed for 3-carbonitrile derivatives compared to ciprofloxacin (MIC 1.6 vs 3.12 µg/mL) [2]. Furthermore, the presence of the 6-fluoro substituent is essential for broad-spectrum antibacterial activity, a feature shared with other fluoroquinolones but uniquely combined with the 3-carbonitrile in this scaffold [3].

Medicinal Chemistry SAR Lead Optimization

Optimal Research Applications for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 61338-20-3)


Synthesis of Novel Anti-Mycobacterial Agents

As a direct outcome of the superior anti-mycobacterial activity demonstrated by its derivatives, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is ideally suited as a starting material for the synthesis of next-generation tuberculosis therapeutics. The 3-carbonitrile scaffold provides a 1.95-fold potency advantage over ciprofloxacin in MIC assays against M. tuberculosis H37Rv [1], making it a high-value intermediate for medicinal chemistry programs targeting drug-resistant TB strains.

DNA-Gyrase Inhibitor Lead Optimization

The 3-carbonitrile series has been computationally validated as DNA-gyrase inhibitors with favorable ADMET profiles [2]. Procurement of the parent scaffold enables structure-based drug design and hit-to-lead optimization campaigns aimed at developing novel antibacterial agents with a potentially reduced risk of cross-resistance compared to traditional fluoroquinolones [3]. The scaffold's distinct binding mode and drug-like properties support its use in fragment-based screening and molecular docking studies.

Development of High-Purity Chemical Libraries

With a commercially available purity of 98% from multiple vendors , 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is an excellent candidate for inclusion in high-quality chemical libraries for high-throughput screening. Its well-defined structure and reliable purity minimize false positives and ensure reproducible results in automated screening campaigns against diverse biological targets, including kinases, GPCRs, and other therapeutically relevant proteins.

SAR Studies on Fluoroquinolone Scaffolds

The unique combination of a 6-fluoro substituent and a 3-carbonitrile group makes this compound a valuable tool for systematic structure-activity relationship (SAR) investigations. Researchers can use it as a core scaffold to explore the effects of various substituents at positions 1, 2, 7, and 8, while maintaining the critical 3-carbonitrile functionality that distinguishes it from 3-carboxylic acid fluoroquinolones [4]. This enables the rapid exploration of chemical space and the identification of novel antibacterial leads with improved potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.